molecular formula C14H11ClO4 B6403960 4-(2-Chloro-5-hydroxyphenyl)-3-methoxybenzoic acid CAS No. 1261898-14-9

4-(2-Chloro-5-hydroxyphenyl)-3-methoxybenzoic acid

Cat. No.: B6403960
CAS No.: 1261898-14-9
M. Wt: 278.69 g/mol
InChI Key: HOZMVCQPSBRZKN-UHFFFAOYSA-N
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Description

4-(2-Chloro-5-hydroxyphenyl)-3-methoxybenzoic acid is an organic compound with a complex structure that includes a chloro-substituted phenyl ring and a methoxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-5-hydroxyphenyl)-3-methoxybenzoic acid typically involves multiple steps, starting from commercially available halogenated phenols. The process may include halogenation, esterification, and hydrolysis reactions under controlled conditions. For instance, a common synthetic route might involve the nitration of a halogenated phenol, followed by hydrolysis, hydrogenation, and esterification steps .

Industrial Production Methods

Industrial production of this compound can be scaled up using practical processes that ensure high yield and purity. For example, a scalable process might involve the use of dimethyl terephthalate as a starting material, followed by a series of reactions including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-5-hydroxyphenyl)-3-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can be performed using reagents like sodium iodide in acetone.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium iodide in acetone or other polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(2-Chloro-5-hydroxyphenyl)-3-methoxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Chloro-5-hydroxyphenyl)-3-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. For instance, as a potential herbicide, it may inhibit specific enzymes or disrupt cellular processes in plants . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chloro-5-hydroxyphenyl)-3-methoxybenzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of chloro and methoxy groups, along with the benzoic acid moiety, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-(2-chloro-5-hydroxyphenyl)-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO4/c1-19-13-6-8(14(17)18)2-4-10(13)11-7-9(16)3-5-12(11)15/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZMVCQPSBRZKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=C(C=CC(=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20690482
Record name 2'-Chloro-5'-hydroxy-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261898-14-9
Record name [1,1′-Biphenyl]-4-carboxylic acid, 2′-chloro-5′-hydroxy-2-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261898-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Chloro-5'-hydroxy-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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